molecular formula C10H9N3O2 B12905602 5-Amino-6-hydroxy-2-phenylpyrimidin-4(3H)-one CAS No. 34906-08-6

5-Amino-6-hydroxy-2-phenylpyrimidin-4(3H)-one

Cat. No.: B12905602
CAS No.: 34906-08-6
M. Wt: 203.20 g/mol
InChI Key: RQUUCRMXGWHHHK-UHFFFAOYSA-N
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Description

5-Amino-6-hydroxy-2-phenylpyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-hydroxy-2-phenylpyrimidin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-4,6-dioxo-1,2,3,4-tetrahydropyrimidine with ammonia or an amine source in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-hydroxy-2-phenylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce various functional groups to the pyrimidine ring.

Scientific Research Applications

5-Amino-6-hydroxy-2-phenylpyrimidin-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Amino-6-hydroxy-2-phenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit enzyme activity or block receptor signaling, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-phenylpyrimidin-4(1H)-one: Lacks the hydroxyl group at the 6-position.

    6-Hydroxy-2-phenylpyrimidin-4(1H)-one: Lacks the amino group at the 5-position.

    5-Amino-6-methyl-2-phenylpyrimidin-4(1H)-one: Contains a methyl group instead of a hydroxyl group at the 6-position.

Uniqueness

5-Amino-6-hydroxy-2-phenylpyrimidin-4(1H)-one is unique due to the presence of both amino and hydroxyl groups, which can participate in a variety of chemical reactions. This dual functionality makes it a versatile compound for synthetic and research applications.

Properties

CAS No.

34906-08-6

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

5-amino-4-hydroxy-2-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C10H9N3O2/c11-7-9(14)12-8(13-10(7)15)6-4-2-1-3-5-6/h1-5H,11H2,(H2,12,13,14,15)

InChI Key

RQUUCRMXGWHHHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=O)N2)N)O

Origin of Product

United States

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